4-((2-Chlorobenzyl)oxy)benzonitrile
Description
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDCGRRJVOGSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorobenzyl)oxy)benzonitrile typically involves the reaction of 2-chlorobenzyl chloride with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified using techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include primary amines.
Scientific Research Applications
The applications of compounds similar to "4-((2-Chlorobenzyl)oxy)benzonitrile" in scientific research are diverse, spanning organic synthesis, pharmaceutical development, material science, and biological studies.
Chemical Reactions
"5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile" can undergo several types of chemical reactions:
- Nucleophilic Substitution The bromine and chlorine atoms can be replaced by nucleophiles using reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
- Oxidation and Reduction The compound can be oxidized or reduced using reagents like potassium permanganate or chromium trioxide in acidic or basic media, or lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol, to form different derivatives.
- Coupling Reactions It can participate in Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acids in the presence of bases like potassium carbonate or sodium hydroxide to form carbon-carbon bonds.
The products of these reactions depend on the specific reagents and conditions used. Nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
- Organic Synthesis These compounds serve as building blocks for synthesizing more complex organic molecules. For example, 4-(benzyloxy)benzonitriles can be synthesized from 4-cyanophenol and benzyl bromides using acetone under reflux in the presence of potassium carbonate .
- Pharmaceutical Development They are used in developing potential drug candidates due to their unique chemical properties.
- Material Science They can be used in synthesizing novel materials with specific electronic or optical properties.
- Biological Studies They are employed in studies to understand their interactions with biological molecules and potential therapeutic effects.
"5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile" has potential biological activities, with effects likely mediated through interactions with specific molecular targets like enzymes or receptors, leading to changes in biochemical pathways.
Anticancer Activity
Research indicates that compounds similar to "5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile" exhibit anticancer properties. Modifications in the chemical structure can enhance their cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers.
Antimicrobial Activity
These compounds possess antimicrobial properties, particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicate their effectiveness compared to standard antibiotics.
Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 50 |
| Staphylococcus aureus | 30 |
| Escherichia coli | Not effective |
Case Studies
- Study on Anticancer Properties A study explored the anticancer effects of benzonitrile derivatives, suggesting the compound could induce apoptosis in cancer cells through caspase activation and modulation of the PI3K/Akt signaling pathway.
- Antimicrobial Screening A study focusing on the antimicrobial activity of several compounds found that "5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile" exhibited selective inhibition against specific bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.
Related Benzonitriles
Mechanism of Action
The mechanism of action of 4-((2-Chlorobenzyl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical properties of 4-((2-Chlorobenzyl)oxy)benzonitrile with analogous compounds:
Key Observations :
- Melting Points : TF2 and its analogs exhibit higher melting points (188–205°C) due to strong intermolecular interactions (e.g., hydrogen bonding from NH groups), whereas aliphatic substituents (e.g., methoxy in TF5/TF6) reduce melting points .
Biological Activity
4-((2-Chlorobenzyl)oxy)benzonitrile, a compound with the molecular formula C15H13ClN2O, has gained attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a chlorobenzyl ether linked to a benzonitrile moiety. This unique configuration may influence its interaction with biological targets.
Molecular Structure:
- Chemical Formula: C15H13ClN2O
- Molecular Weight: 272.73 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may inhibit certain pathways involved in cell proliferation and survival, making it a candidate for further investigation in therapeutic contexts .
Biological Activities
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural relatives have demonstrated effectiveness against bacteria and fungi .
- Anticancer Potential : Some studies have explored the anticancer properties of benzonitrile derivatives. For instance, related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting that this compound may possess similar effects .
- Neuroprotective Effects : There is emerging evidence that certain derivatives can protect neuronal cells from damage. The potential neuroprotective mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
Several studies have investigated the biological activity of benzonitrile derivatives:
- Study on Antimycobacterial Activity : A series of benzonitrile derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some compounds exhibited minimal inhibitory concentrations comparable to established drugs like isoniazid, indicating potential for tuberculosis treatment .
- Anticonvulsant Activity : Research into related compounds has shown that modifications can enhance their efficacy in seizure models. The introduction of specific functional groups has been linked to increased potency in animal models, suggesting that structural variations in compounds like this compound could yield significant therapeutic benefits .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
